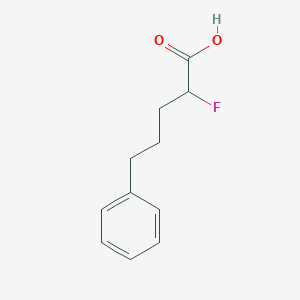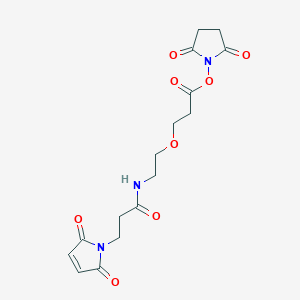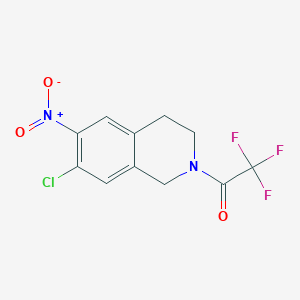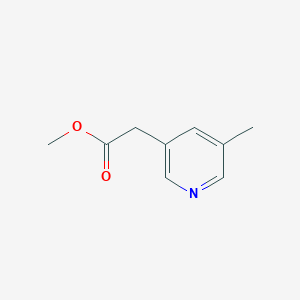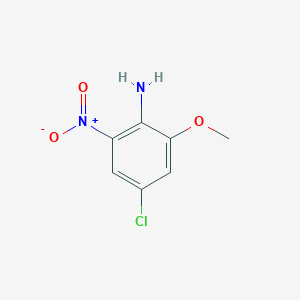
4-Chloro-2-méthoxy-6-nitroaniline
Vue d'ensemble
Description
“4-Chloro-2-methoxy-6-nitroaniline” is an organic compound that has been studied for its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
Molecular Structure Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .
Chemical Reactions Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is part of a class of organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties . These properties are important in the design of devices in communication technologies .
Physical And Chemical Properties Analysis
The “4-Chloro-2-methoxy-6-nitroaniline” molecule is thermally stable up to 115 °C . It has a molecular weight of 202.6 and a density of 1.5±0.1 g/cm3 . It is a pale-yellow to orange to yellow-brown solid .
Applications De Recherche Scientifique
Applications optiques
4-Méthoxy-2-nitroaniline: , un composé étroitement lié à la 4-Chloro-2-méthoxy-6-nitroaniline, a été étudié pour son potentiel dans les applications optiques. Il est particulièrement connu pour ses propriétés optiques non linéaires (NLO), qui sont cruciales pour des applications telles que l'imagerie holographique, l'optique intégrée, la conversion de fréquence et le stockage de données optiques . La capacité du composé à former des monocristaux adaptés à ces technologies en fait un candidat pour la recherche sur les matériaux optiques avancés.
Science des matériaux
Dans le domaine de la science des matériaux, la this compound pourrait être explorée pour ses propriétés de microstructure et de structure cristalline. Ces caractéristiques sont essentielles pour développer de nouveaux matériaux avec des applications dans l'énergie, l'électronique, la biotechnologie et la nanotechnologie .
Synthèse des colorants et des pigments
Ce composé est également utilisé comme intermédiaire dans la synthèse des colorants et des pigments. Sa structure moléculaire, qui comprend un groupe nitro et un groupe chloro, peut contribuer à la création de divers colorants aux propriétés spécifiques pour un usage industriel et commercial .
Applications biologiques
Il existe un potentiel pour la this compound dans les applications biologiques. Des composés apparentés se sont avérés agir comme des agents molluscicides et ont été utilisés dans des études relatives à l'anémie hémolytique. Cela suggère que la this compound pourrait faire l'objet de recherches pour des effets biologiques similaires .
Circuitry photonique intégrée
Les propriétés NLO du composé en font un candidat pour la recherche en circuitry photonique intégrée. Ce domaine est crucial pour le développement de dispositifs photoniques qui intègrent de multiples fonctions photoniques et pourraient conduire à des progrès dans les technologies de communication optique .
Analyse thermique
Analyse thermique: de composés apparentés a fourni des informations sur leurs points de fusion et de décomposition, qui sont essentiels pour comprendre la stabilité et la pertinence des matériaux pour diverses applications. Des études similaires sur la this compound pourraient éclairer son utilisation dans des environnements à températures extrêmes .
Analyse des propriétés diélectriques
Des recherches ont été menées sur les propriétés diélectriques de composés similaires, qui sont importantes pour les applications dans l'électronique et les condensateurs. La capacité à analyser le comportement de la this compound sous différentes températures et fréquences pourrait conduire à son utilisation dans des composants électroniques .
Études cinétiques et thermodynamiques
Enfin, des études cinétiques et thermodynamiques utilisant des méthodes telles que Coats-Redfern et Horowitz-Metzger pourraient fournir des données précieuses sur l'énergie d'activation, le facteur de fréquence, l'enthalpie, l'entropie et l'énergie libre de Gibbs du composé. Ces informations sont cruciales pour son application dans les réactions et les procédés chimiques .
Safety and Hazards
Orientations Futures
The “4-Chloro-2-methoxy-6-nitroaniline” molecule has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds , indicating its potential for future research and development in these areas.
Mécanisme D'action
Target of Action
4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of 4-Chloro-2-methoxy-6-nitroaniline are likely to be the biochemical processes involved in the synthesis of these products.
Mode of Action
It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of 4-Chloro-2-methoxy-6-nitroaniline, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.
Biochemical Pathways
strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .
Pharmacokinetics
It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that 4-Chloro-2-methoxy-6-nitroaniline may also be metabolized via hydroxylation.
Result of Action
Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.
Action Environment
The action of 4-Chloro-2-methoxy-6-nitroaniline can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving 4-Chloro-2-methoxy-6-nitroaniline, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of 4-Chloro-2-methoxy-6-nitroaniline.
Propriétés
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
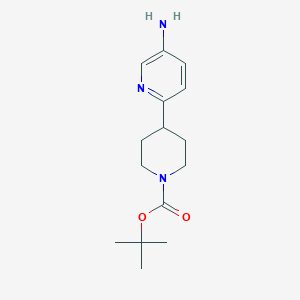
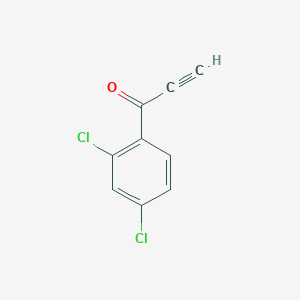
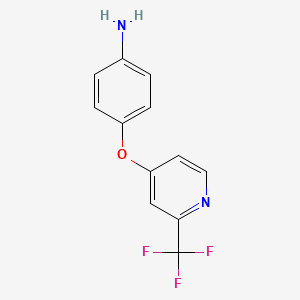
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
